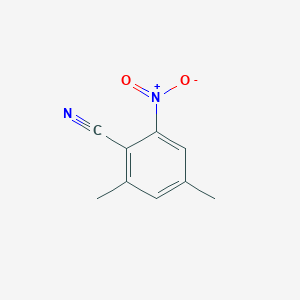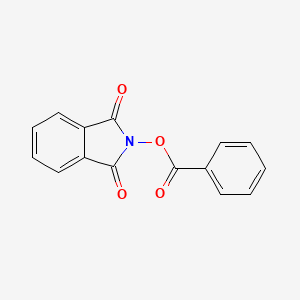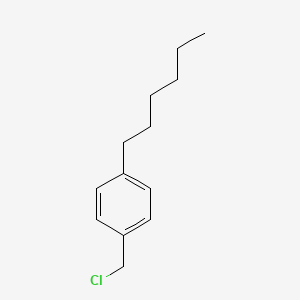
1-(chloromethyl)-4-hexylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-hexylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-hexylbenzene can be synthesized through the chloromethylation of 4-hexylbenzene. This process typically involves the reaction of 4-hexylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating its attack by the aromatic pi-electrons of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-4-hexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The hexyl chain can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-hexylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and additives.
Mecanismo De Acción
The mechanism of action of 1-(chloromethyl)-4-hexylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The hexyl chain provides hydrophobic properties, influencing the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a hexyl chain.
1-(Chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a hexyl chain.
1-(Chloromethyl)-4-propylbenzene: Features a propyl group instead of a hexyl chain.
Uniqueness: 1-(Chloromethyl)-4-hexylbenzene is unique due to the length of its hexyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer chain increases hydrophobicity and can influence the compound’s reactivity and applications in various fields.
Propiedades
Número CAS |
58999-67-0 |
|---|---|
Fórmula molecular |
C13H19Cl |
Peso molecular |
210.74 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-hexylbenzene |
InChI |
InChI=1S/C13H19Cl/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 |
Clave InChI |
YSDRLNRMJRFZDN-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)CCl |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


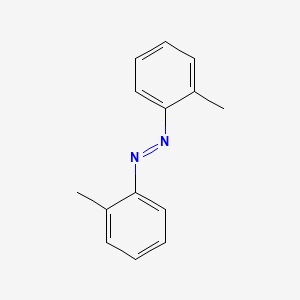





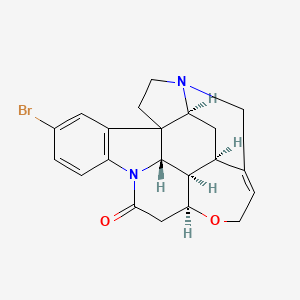


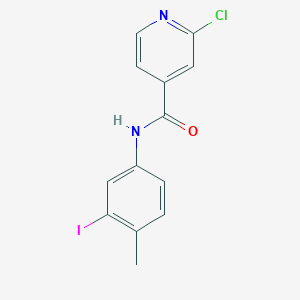

![7-Oxabicyclo[2.2.1]heptan-2-one](/img/structure/B3054159.png)
